Superior Hole Mobility Relative to Methylphenyl Analog (CTM2) in Doped Polymer Films
The target compound's diphenyl-type hydrazone structure enables higher hole drift mobility compared to the methylphenyl-substituted analog (CTM2). In a head-to-head study of hydrazone-doped polycarbonate films, the diphenylhydrazone CTM1 (9-ethylcarbazole-3-carbaldehyde diphenylhydrazone) demonstrated significantly higher mobility than the methylphenylhydrazone CTM2, particularly at elevated doping concentrations where CTM2 mobility degrades markedly [1]. The target compound shares the critical diphenyl-type substitution pattern (with an additional benzyl group), placing it in the higher-mobility structural class.
| Evidence Dimension | Hole drift mobility in doped polycarbonate films |
|---|---|
| Target Compound Data | Belongs to diphenylhydrazone structural class (mobility comparable to CTM1) |
| Comparator Or Baseline | CTM2 (9-ethylcarbazole-3-carbaldehyde methylphenylhydrazone): relatively small mobility, especially at high concentrations |
| Quantified Difference | CTM2 exhibited a different concentration dependency and relatively small mobility; diphenylhydrazone class (CTM1) showed higher mobility without degradation at high loading |
| Conditions | Polycarbonate films; various concentrations, temperatures, and electric fields; time-of-flight measurement |
Why This Matters
This differentiation directly impacts device performance: the methylphenyl analog is unsuitable for applications requiring high dopant loading or high-speed response, while the diphenylhydrazone class maintains mobility across a broader concentration range, enabling more flexible formulation optimization.
- [1] Fujii, A., Shoda, T., Aramaki, S., & Murayama, T. (1997). Hole Transport in Hydrazone-Doped Polymer Films. Japanese Journal of Applied Physics, 36, 2739. https://doi.org/10.1143/JJAP.36.2739 View Source
